molecular formula C17H12N2OS B2886664 3-phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4(3H)-one CAS No. 53954-28-2

3-phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4(3H)-one

Cat. No.: B2886664
CAS No.: 53954-28-2
M. Wt: 292.36
InChI Key: DNSCLWJDGOJUHA-UHFFFAOYSA-N
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Description

3-phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4(3H)-one typically involves the reaction of 2-aminobenzamide with phenyl isothiocyanate, followed by the introduction of a prop-2-ynyl group. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the prop-2-ynyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

3-phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4(3H)-one involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby disrupting signaling pathways that are crucial for cancer cell proliferation and survival . This inhibition can lead to apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4(3H)-one is unique due to the presence of the prop-2-ynylsulfanyl group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other quinazolinone derivatives and contributes to its potential as a multi-targeted kinase inhibitor.

Properties

IUPAC Name

3-phenyl-2-prop-2-ynylsulfanylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2OS/c1-2-12-21-17-18-15-11-7-6-10-14(15)16(20)19(17)13-8-4-3-5-9-13/h1,3-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSCLWJDGOJUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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